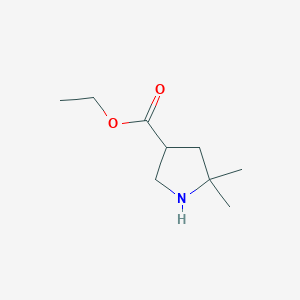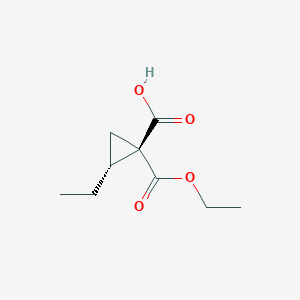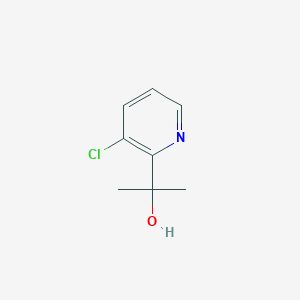
methyl 2,4,6-tribromo-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-tribromo-3-hydroxybenzoate is an organic compound with the molecular formula C8H5Br3O3. It is a derivative of benzoic acid, where three hydrogen atoms are replaced by bromine atoms, and a hydroxyl group is present at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-tribromo-3-hydroxybenzoate can be synthesized through the bromination of methyl 3-hydroxybenzoate. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form less brominated derivatives or dehalogenated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated or dehalogenated compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4,6-tribromo-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can also generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- Methyl 2,4,6-tribromo-3-methoxybenzoate
- Methyl 2,4,6-tribromo-3-aminobenzoate
Comparison: Methyl 2,4,6-tribromo-3-hydroxybenzoate is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H5Br3O3 |
|---|---|
Molecular Weight |
388.83 g/mol |
IUPAC Name |
methyl 2,4,6-tribromo-3-hydroxybenzoate |
InChI |
InChI=1S/C8H5Br3O3/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2,12H,1H3 |
InChI Key |
UCXPHNDWPFNUDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)





